

# A Technical Guide to 1H-Indole-6-methanamine: Sourcing, Properties, and Research Applications

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## Compound of Interest

Compound Name: **1H-Indole-6-methanamine**

Cat. No.: **B1341427**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Indole-6-methanamine**, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, commercial availability from leading suppliers, and potential applications in research, supported by representative experimental methodologies and relevant biological pathways.

## Chemical Properties and Identifiers

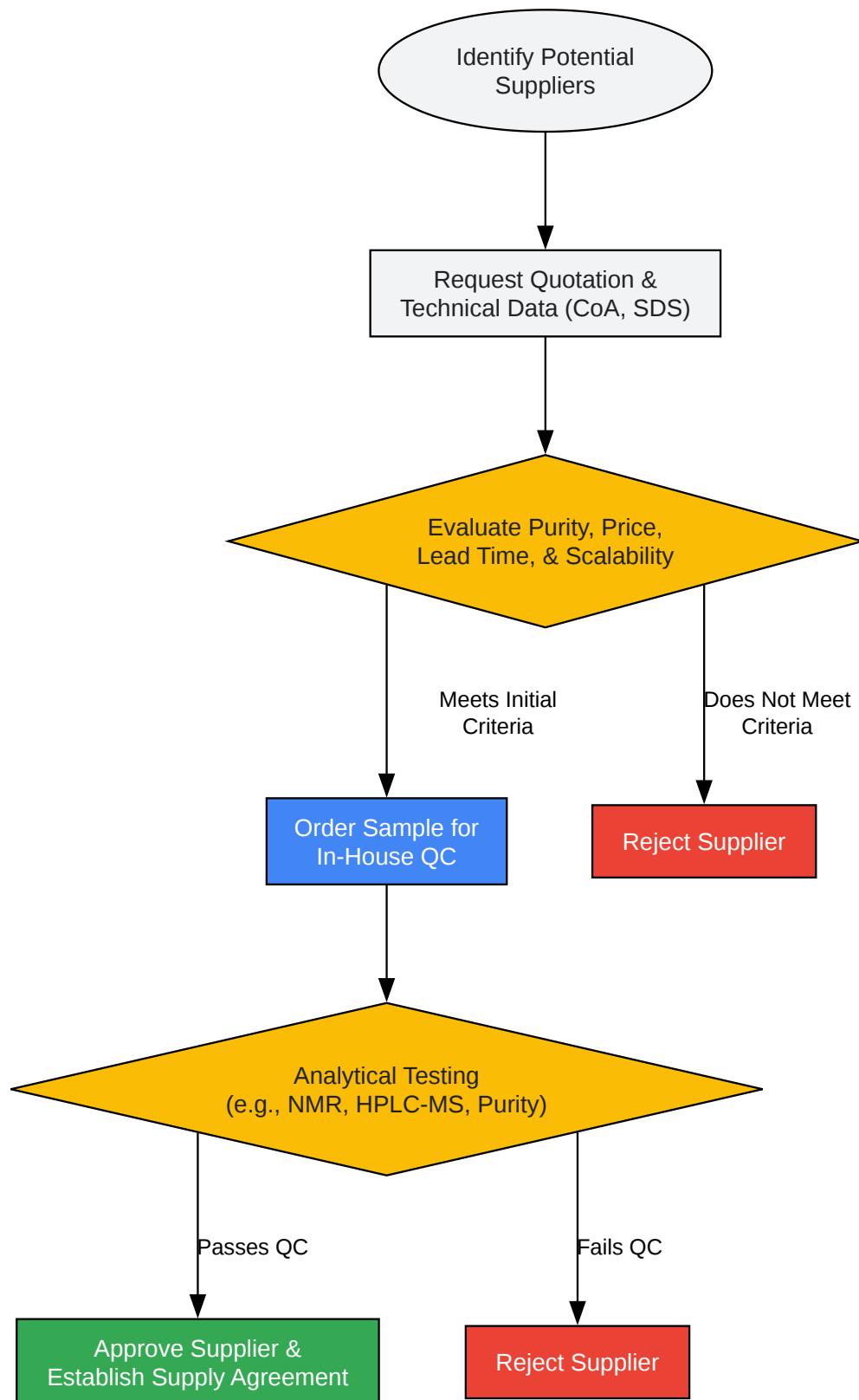
**1H-Indole-6-methanamine**, also known as 6-(Aminomethyl)indole, is a bifunctional molecule featuring an indole nucleus and a primary amine. This structure makes it a valuable intermediate for synthesizing a wide range of biologically active compounds. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.<sup>[1]</sup>

The key physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	3468-17-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	146.19 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to light yellow solid	<a href="#">[2]</a>
Melting Point	135-140 °C	<a href="#">[2]</a>
Boiling Point	335.6 ± 17.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.199 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Solubility	Slightly soluble in water	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C. Moisture sensitive.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Commercial Availability and Suppliers

**1H-Indole-6-methanamine** is available from several major chemical suppliers, typically at research-grade purity. For drug development professionals, establishing a reliable supply chain is critical. The following workflow illustrates a standard process for qualifying a chemical supplier.



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Diagram 1: Workflow for Chemical Supplier Qualification.

The table below summarizes the availability of **1H-Indole-6-methanamine** from prominent suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Sigma-Aldrich (Merck)	6-(Aminomethyl)indole	754366	97%	500 mg
Thermo Scientific Chemicals	6-(Aminomethyl)indole	H54640	97%	250 mg, 1 g, 5 g
Aladdin Scientific	6-(Aminomethyl)indole	-	min 97%	1 g

Data compiled from supplier websites.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Representative Experimental Protocols

While specific synthetic procedures for **1H-Indole-6-methanamine** are proprietary to suppliers, a common and effective method for preparing indole derivatives is the Leimgruber-Batcho indole synthesis. The following is a generalized protocol that could be adapted for its synthesis, typically starting from a suitably substituted nitrotoluene.

### Protocol: Leimgruber-Batcho Indole Synthesis (Generalized)

This two-step sequence involves the formation of an enamine from a nitrotoluene, followed by reductive cyclization to form the indole ring.

- Step A: Enamine Formation
  - Dissolve the starting material, such as 4-methyl-3-nitrophenylacetonitrile (a plausible precursor to the 6-amino-methyl derivative), in a high-boiling polar aprotic solvent like Dimethylformamide (DMF).

- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst, such as pyrrolidine.
- Heat the mixture under a nitrogen atmosphere (e.g., at 110°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Remove the volatile components under reduced pressure. The resulting crude enamine is often a colored solid and can be purified by recrystallization from a solvent like methanol. [7]

- Step B: Reductive Cyclization
  - Dissolve the crude enamine in a mixture of solvents, such as Tetrahydrofuran (THF) and methanol.
  - Add a reduction catalyst, most commonly Raney Nickel, to the solution under a nitrogen atmosphere.[7]
  - Carefully add a reducing agent, such as hydrazine hydrate, portion-wise. This reaction is often exothermic and may produce vigorous gas evolution. Maintain the temperature with a water bath.[7]
  - After the addition is complete, continue stirring at a moderate temperature (e.g., 45-50°C) for 2-3 hours.
  - Once the reaction is complete, carefully filter off the catalyst.
  - Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified using column chromatography to yield the final indole derivative.

Note: The final aminomethyl group would likely be introduced via reduction of the nitrile group or from a protected amine precursor.

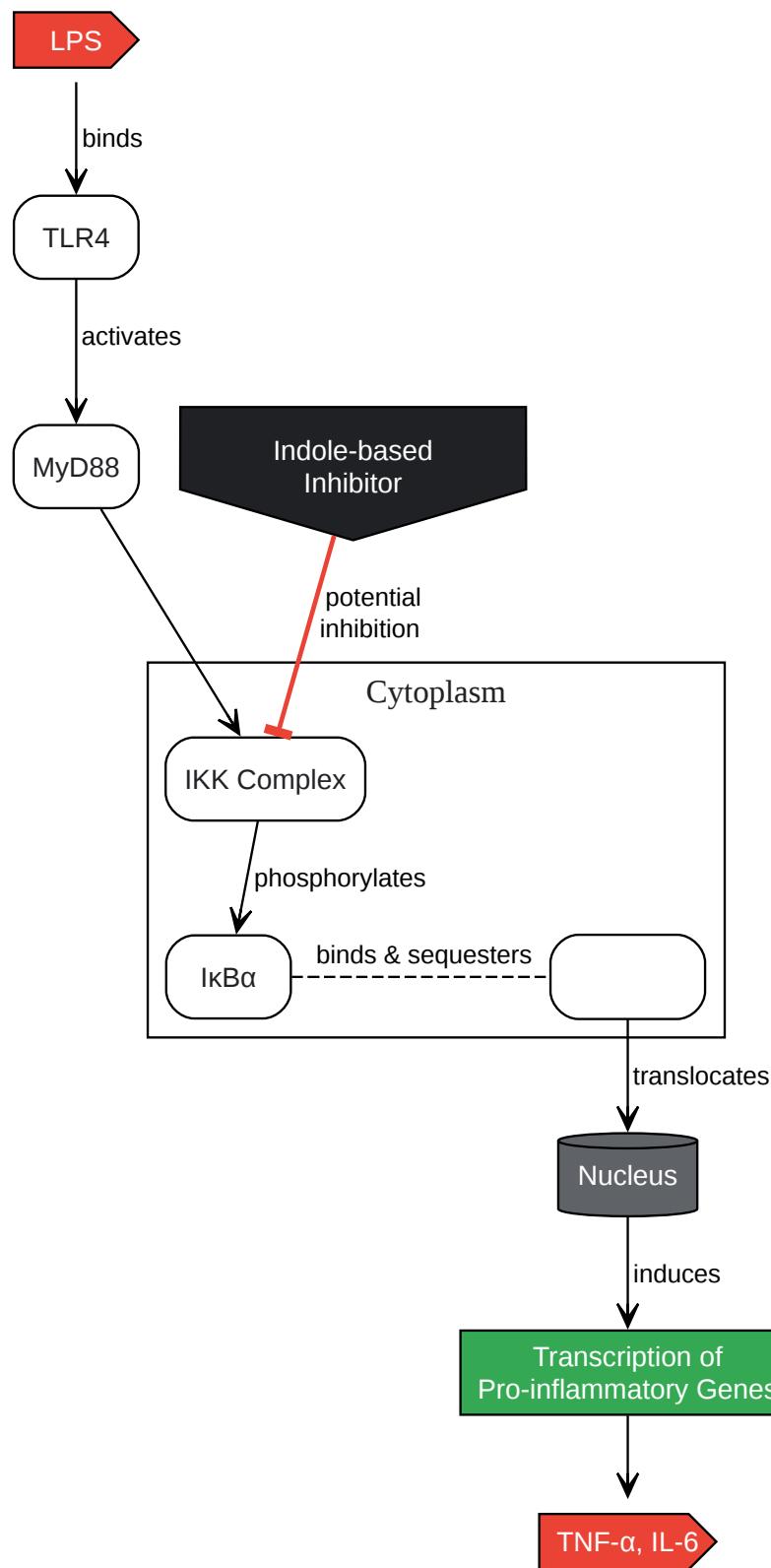
## Potential Biological Activity and Signaling Pathways

The indole nucleus is a core component of molecules with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While **1H-Indole-6-**

**methanamine** is primarily a building block, its derivatives are frequently screened for such activities.

For instance, many small molecule indole analogs have been shown to possess anti-inflammatory effects by modulating key signaling pathways.<sup>[8][9]</sup> One such critical pathway involves the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is activated by inflammatory stimuli like Lipopolysaccharide (LPS). Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines like TNF-α.<sup>[9]</sup>

The diagram below illustrates a simplified representation of the LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory drug candidates.



Researchers developing derivatives from **1H-Indole-6-methanamine** would likely use cellular assays, such as measuring TNF- $\alpha$  release from LPS-stimulated macrophages, to screen for compounds that can modulate this and other related pathways (e.g., MAPK, Nrf2).[9][10]

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